Piperidin-3-ylmethyl methanesulfonate Piperidin-3-ylmethyl methanesulfonate
Brand Name: Vulcanchem
CAS No.: 405090-41-7
VCID: VC8271700
InChI: InChI=1S/C7H15NO3S/c1-12(9,10)11-6-7-3-2-4-8-5-7/h7-8H,2-6H2,1H3
SMILES: CS(=O)(=O)OCC1CCCNC1
Molecular Formula: C7H15NO3S
Molecular Weight: 193.27 g/mol

Piperidin-3-ylmethyl methanesulfonate

CAS No.: 405090-41-7

Cat. No.: VC8271700

Molecular Formula: C7H15NO3S

Molecular Weight: 193.27 g/mol

* For research use only. Not for human or veterinary use.

Piperidin-3-ylmethyl methanesulfonate - 405090-41-7

Specification

CAS No. 405090-41-7
Molecular Formula C7H15NO3S
Molecular Weight 193.27 g/mol
IUPAC Name piperidin-3-ylmethyl methanesulfonate
Standard InChI InChI=1S/C7H15NO3S/c1-12(9,10)11-6-7-3-2-4-8-5-7/h7-8H,2-6H2,1H3
Standard InChI Key WVJYYXZISOKSCL-UHFFFAOYSA-N
SMILES CS(=O)(=O)OCC1CCCNC1
Canonical SMILES CS(=O)(=O)OCC1CCCNC1

Introduction

Chemical and Physical Properties

Piperidin-3-ylmethyl methanesulfonate exhibits distinct physicochemical characteristics that underpin its utility in synthetic chemistry. Table 1 summarizes its key properties derived from safety data sheets and computational analyses .

Table 1: Physicochemical Properties of Piperidin-3-ylmethyl Methanesulfonate

PropertyValue/Description
Molecular FormulaC7H15NO3S\text{C}_7\text{H}_{15}\text{NO}_3\text{S}
Molecular Weight193.26 g/mol
DensityNot reported
Melting PointNot explicitly stated; inferred >100°C
Boiling PointDecomposes before boiling
SolubilitySoluble in polar solvents (e.g., DMSO, water)
StabilityStable under ambient conditions; hygroscopic

Synthesis and Manufacturing Processes

Piperidin-3-ylmethyl methanesulfonate is synthesized through nucleophilic substitution reactions, typically involving piperidin-3-ylmethanol and methanesulfonyl chloride in anhydrous conditions. Patent literature describes analogous methods for producing methanesulfonate salts of piperidine derivatives, emphasizing the importance of stoichiometric control to avoid byproducts .

A representative synthesis pathway involves:

  • Alkylation of Piperidine: Reacting piperidine with chloromethyl methanesulfonate in the presence of a base such as triethylamine.

  • Purification: Recrystallization from ethanol or acetone to achieve >95% purity .

Critical Parameters:

  • Temperature: Maintained at 0–5°C during sulfonation to prevent exothermic side reactions.

  • Solvent Choice: Tetrahydrofuran (THF) or dichloromethane (DCM) ensures optimal reagent solubility.

  • Yield: Typically 70–85%, depending on reaction scale and purification efficiency .

Industrial-scale production adheres to Good Manufacturing Practices (GMP), with stringent quality control via high-performance liquid chromatography (HPLC) to verify purity and residual solvent levels.

Future Directions in Research and Development

Ongoing research aims to expand the compound’s applications in:

  • Targeted Drug Delivery: Functionalizing nanoparticles with piperidin-3-ylmethyl methanesulfonate to improve blood-brain barrier penetration.

  • Antiviral Therapeutics: Evaluating efficacy against enveloped viruses via membrane fusion inhibition.

  • Green Chemistry: Developing solvent-free synthesis routes to reduce environmental impact.

Collaborative efforts between academia and industry are critical to addressing current limitations, such as moderate aqueous solubility and scale-up challenges.

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